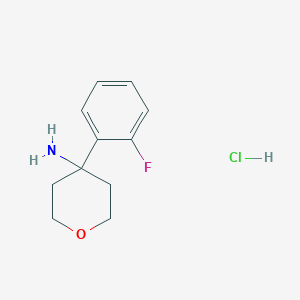
4-(2-Fluorophenyl)oxan-4-amine hydrochloride
Übersicht
Beschreibung
“4-(2-Fluorophenyl)oxan-4-amine hydrochloride” is an organic compound with a broad range of applications in various fields of research and industry. It has a molecular weight of 231.7 and its chemical formula is C11H14FNO・HCl .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14FNO.ClH/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11;/h1-4,10-11H,5-7,13H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
4-(2-Fluorophenyl)oxan-4-amine hydrochloride and its derivatives have shown significant promise in the field of antibacterial research. A study by Arutyunyan et al. (2017) demonstrated that the condensation of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine with aromatic aldehydes and ketones, followed by reduction, produced secondary propanaryl-amines. These compounds, in their oxalate and hydrochloride forms, exhibited high antibacterial activity (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).
Another study in 2012 revealed that the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile and subsequent interactions produced substituted amines with notable antibacterial and antioxidant properties. Some of these compounds displayed high antibacterial activity but generally did not neutralize superoxide radicals (Arutyunyan, Akopyan, Akopyan, Gevorgyan, Stepanyan, Paronikyan, Malakyan, Agdzhoyan, Badzhinyan, & Shakhatuni, 2012).
Anti-influenza Virus Activity
In the field of virology, particularly in the development of anti-influenza agents, derivatives of this compound have been found to be beneficial. Oka et al. (2001) synthesized novel tricyclic compounds with a unique amine moiety based on the structure of triperiden. One of these compounds demonstrated potent anti-influenza A virus activity and was well-tolerated in mice, indicating its potential as an anti-influenza virus agent for humans (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001).
Fluorogenic Applications
The compound and its related derivatives have also been used in fluorogenic applications. For instance, Sato, Miyakawa, & Kanaoka (1984) developed a potentially useful key fluorogenic amine, 4-Amino-7-nitrobenz-2-oxa-1, 3-diazole, which was shown to be a good fluorogenic substrate for the assay of chymotrypsin (Sato, Miyakawa, & Kanaoka, 1984).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)oxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;/h1-4H,5-8,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEVCEOAVRDSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380300-64-0 | |
| Record name | 2H-Pyran-4-amine, 4-(2-fluorophenyl)tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



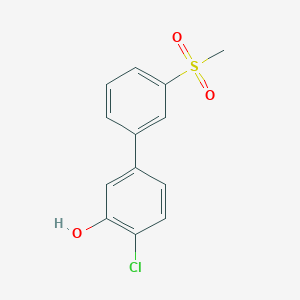
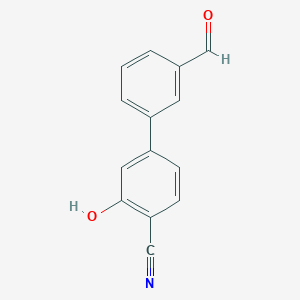

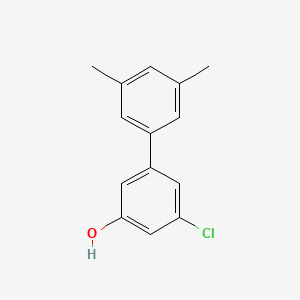
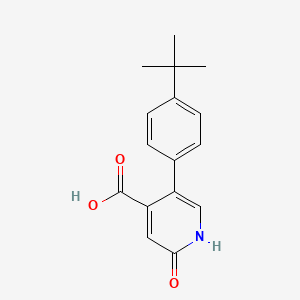
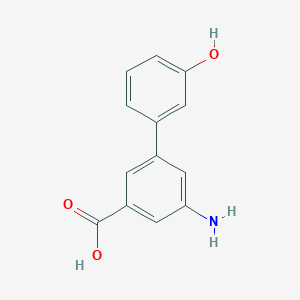
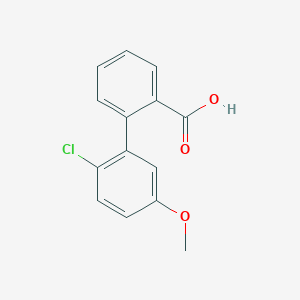






![[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride](/img/structure/B3059812.png)